REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]([O:13][CH3:14])(=[O:12])[CH2:7][CH2:8][C:9]([CH3:11])=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl.[Cl-].[Na+].O>[CH3:14][O:13][C:6](=[O:12])[CH2:7][CH2:8][CH:9]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:11] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the crude was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(C)N1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |